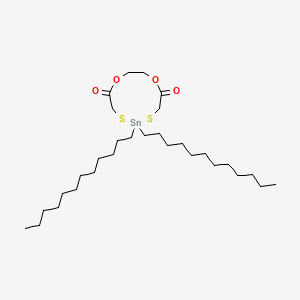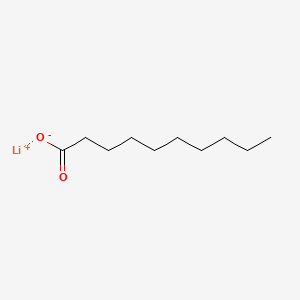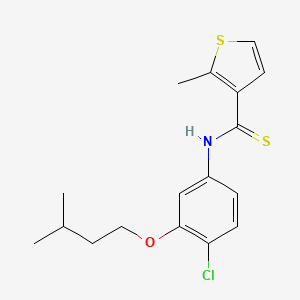
4,4'-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a carbazole core linked to two N-methyl-N-phenylaniline groups through a methylene bridge. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) typically involves a multi-step process. One common method includes the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and N-methyl-N-phenylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further optimize the production process while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), and alkyl halides (e.g., methyl iodide).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-((9-Butyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Methyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Phenyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
Uniqueness
Compared to similar compounds, 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) stands out due to its specific ethyl substitution on the carbazole core. This substitution can influence the compound’s electronic properties, reactivity, and overall stability, making it particularly suitable for certain applications, such as in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
67706-97-2 |
|---|---|
Molekularformel |
C41H37N3 |
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
4-[(9-ethylcarbazol-3-yl)-[4-(N-methylanilino)phenyl]methyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C41H37N3/c1-4-44-39-18-12-11-17-37(39)38-29-32(23-28-40(38)44)41(30-19-24-35(25-20-30)42(2)33-13-7-5-8-14-33)31-21-26-36(27-22-31)43(3)34-15-9-6-10-16-34/h5-29,41H,4H2,1-3H3 |
InChI-Schlüssel |
KLGHWTYFZLPMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C6=CC=CC=C6)C7=CC=CC=C71 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


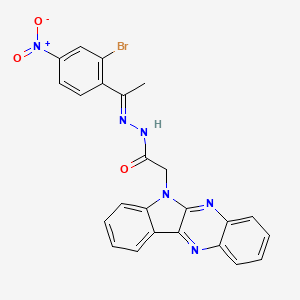


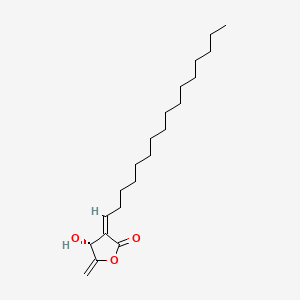
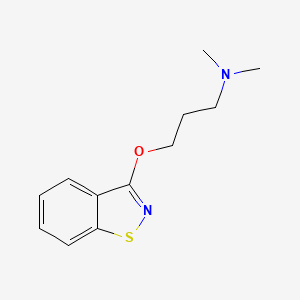
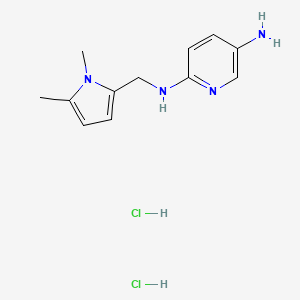
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)

